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Compound of Interest

Compound Name: Otophylloside F

Cat. No.: B1496016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR)

spectroscopic analysis of Otophylloside F, a C21 steroidal glycoside isolated from the roots of

Cynanchum otophyllum. The structural elucidation of this natural product relies heavily on a

suite of one- and two-dimensional NMR experiments. This application note outlines the key

NMR data and experimental protocols crucial for the unambiguous identification and

characterization of Otophylloside F, offering a valuable resource for natural product chemists

and researchers in drug discovery and development.

¹H and ¹³C NMR Spectroscopic Data
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of Otophylloside
F is fundamental to its structural determination. The chemical shifts (δ) are reported in parts per

million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of Otophylloside F (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

Aglycone

1 1.58, 2.05 m

2 1.85, 1.95 m

3 3.65 m

4 2.25, 2.35 m

6 5.38 br s

7 2.08, 2.18 m

9 2.45 m

11 1.65, 1.75 m

12 4.95 dd 9.5, 3.5

15 1.55, 1.80 m

16 1.90, 2.10 m

17 2.75 m

18-H₃ 1.20 s

19-H₃ 1.05 s

20 2.15 s

Sugar Moieties

Cymarose I

1' 4.85 dd 9.5, 1.8

2' 1.80, 2.10 m

3' 3.45 m

4' 3.20 m

5' 3.75 q 6.5
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6'-H₃ 1.25 d 6.5

OMe 3.40 s

Cymarose II

1'' 4.90 dd 9.5, 1.8

2'' 1.82, 2.12 m

3'' 3.48 m

4'' 3.22 m

5'' 3.78 q 6.5

6''-H₃ 1.28 d 6.5

OMe 3.42 s

Oleandrose

1''' 4.55 dd 9.8, 1.8

2''' 1.75, 1.95 m

3''' 3.60 m

4''' 3.15 m

5''' 3.85 q 6.2

6'''-H₃ 1.35 d 6.2

OMe 3.55 s

Table 2: ¹³C NMR Data of Otophylloside F (125 MHz, CDCl₃)
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Position δC (ppm) Position δC (ppm)

Aglycone Sugar Moieties

1 38.0 Cymarose I

2 29.5 1' 97.5

3 78.5 2' 35.5

4 39.0 3' 78.0

5 140.5 4' 75.0

6 121.0 5' 72.0

7 32.0 6' 18.0

8 40.0 OMe 56.5

9 50.0 Cymarose II

10 37.0 1'' 101.5

11 21.5 2'' 35.8

12 75.5 3'' 78.2

13 44.0 4'' 75.2

14 56.0 5'' 72.2

15 36.5 6'' 18.2

16 28.0 OMe 56.8

17 62.5 Oleandrose

18 16.0 1''' 102.0

19 19.5 2''' 36.0

20 210.0 3''' 79.0

4''' 76.0

5''' 72.5
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6''' 18.5

OMe 57.0

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

designed to be a starting point and may require optimization based on the specific

instrumentation and sample conditions.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified Otophylloside F and

dissolve it in 0.5 mL of deuterated chloroform (CDCl₃).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.
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Temperature: 298 K.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 220-250 ppm.

Acquisition Time: 1-1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Data Processing: Processed with a sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Number of Increments (F1): 256-512.
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Number of Scans per Increment: 16-32.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 220-250 ppm.

Long-Range Coupling Delay (ⁿJ(C,H)): Optimized for a long-range coupling of 8 Hz.

Number of Increments (F1): 512-1024.

Number of Scans per Increment: 32-64.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Pulse Program: Phase-sensitive NOESY with gradient selection (e.g., 'noesygpph').

Spectral Width (F1 and F2): 12-16 ppm.

Mixing Time: 500-800 ms.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-32.

Structure Elucidation Workflow and Key
Correlations
The structural elucidation of Otophylloside F is a stepwise process involving the analysis and

integration of data from various NMR experiments. The following diagrams illustrate the logical

workflow and key 2D NMR correlations.
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1. 1D NMR Analysis
(¹H, ¹³C)

2. COSY Analysis
(¹H-¹H Spin Systems)

3. HSQC Analysis
(Direct ¹H-¹³C Correlations)

4. HMBC Analysis
(Long-Range ¹H-¹³C Correlations)

6. Structure Assembly
(Aglycone and Sugar Linkages)

5. NOESY Analysis
(Through-Space Correlations)

Final Structure of
Otophylloside F

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of Otophylloside F.

The COSY experiment is instrumental in identifying the proton-proton coupling networks within

the aglycone and the individual sugar moieties. HSQC then directly correlates each proton to

its attached carbon, enabling the assignment of many carbon signals.

The HMBC experiment is critical for connecting the different structural fragments. Key long-

range correlations establish the connectivity across quaternary carbons and between the

aglycone and the sugar units, as well as the linkages between the sugars themselves.
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Caption: Key HMBC correlations establishing the glycosidic linkages.
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Finally, the NOESY experiment provides through-space correlations, which are crucial for

determining the relative stereochemistry of the aglycone and the conformation of the glycosidic

linkages. For instance, a NOE correlation between H-1' of the first sugar and protons on the

aglycone can confirm the spatial proximity and thus the stereochemistry of the linkage.

This comprehensive NMR-based approach allows for the complete and unambiguous structural

elucidation of Otophylloside F, providing a solid foundation for further pharmacological and

biosynthetic studies.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Otophylloside F:
An NMR-Based Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496016#nuclear-magnetic-resonance-nmr-for-
otophylloside-f-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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